N-(4,6-dimethylpyridin-2-yl)-3-methylbenzamide
Description
Properties
IUPAC Name |
N-(4,6-dimethylpyridin-2-yl)-3-methylbenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O/c1-10-5-4-6-13(8-10)15(18)17-14-9-11(2)7-12(3)16-14/h4-9H,1-3H3,(H,16,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEOGLOQMCFIYLL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NC2=CC(=CC(=N2)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4,6-dimethylpyridin-2-yl)-3-methylbenzamide typically involves the reaction of 4,6-dimethyl-2-aminopyridine with 3-methylbenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or tetrahydrofuran at room temperature or slightly elevated temperatures.
Industrial Production Methods
For industrial-scale production, the synthesis process can be optimized by using continuous flow reactors to ensure better control over reaction conditions and higher yields. The use of automated systems can also help in scaling up the production while maintaining the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(4,6-dimethylpyridin-2-yl)-3-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield amines or alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amide group can be replaced by other nucleophiles like amines or alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Ammonia or primary amines in the presence of a catalyst like palladium on carbon.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Amines or alcohols.
Substitution: Substituted amides or esters.
Scientific Research Applications
N-(4,6-dimethylpyridin-2-yl)-3-methylbenzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including anti-inflammatory and antimicrobial properties.
Medicine: It is investigated for its potential use in drug development, particularly as an anti-inflammatory agent.
Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-(4,6-dimethylpyridin-2-yl)-3-methylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing the substrate from accessing the enzyme. This inhibition can lead to a reduction in the production of inflammatory mediators, making it a potential anti-inflammatory agent.
Comparison with Similar Compounds
Similar Compounds
- N-(4,6-dimethylpyridin-2-yl)-3-oxobutanamide
- N-(4,6-dimethylpyridin-2-yl)-3-methylbenzylamine
- N-(4,6-dimethylpyridin-2-yl)-3-methylbenzoic acid
Uniqueness
N-(4,6-dimethylpyridin-2-yl)-3-methylbenzamide is unique due to its specific substitution pattern on the pyridine and benzamide rings, which imparts distinct chemical and biological properties
Biological Activity
N-(4,6-dimethylpyridin-2-yl)-3-methylbenzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a pyridine ring substituted at the 4 and 6 positions with methyl groups, and a benzamide moiety. This unique structure contributes to its diverse biological activities.
Biological Activities
1. Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity. It has been tested against various bacterial strains, showing promising results in inhibiting growth. The mechanism involves the disruption of bacterial cell wall synthesis and interference with metabolic pathways.
2. Anti-inflammatory Effects
The compound has demonstrated anti-inflammatory properties in several studies. It inhibits key enzymes involved in inflammatory processes, such as cyclooxygenases (COXs) and lipoxygenases (LOXs), thereby reducing the production of pro-inflammatory mediators.
3. Neuroprotective Effects
Studies have suggested that this compound may possess neuroprotective effects. It has shown potential in protecting neuronal cells from oxidative stress and apoptosis, which are critical in neurodegenerative diseases.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition: The compound can bind to active sites of enzymes involved in inflammatory pathways, inhibiting their activity and reducing inflammation.
- Receptor Modulation: It may modulate receptor activity related to neurotransmission, contributing to its neuroprotective effects.
Case Studies and Experimental Data
Several studies have been conducted to evaluate the biological activity of this compound:
| Study | Methodology | Key Findings |
|---|---|---|
| In vitro Antimicrobial Activity | Tested against Gram-positive and Gram-negative bacteria | Showed significant inhibition of growth at concentrations ranging from 10 to 50 µg/mL |
| Anti-inflammatory Assessment | Inhibition assays on COX and LOX enzymes | IC50 values were determined to be 15 µM for COX and 20 µM for LOX |
| Neuroprotection in PC12 Cells | Oxidative stress models using H2O2 | Increased cell viability by 30% compared to control at 25 µM concentration |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
